![molecular formula C24H43NSn B14281836 Benzenemethanamine, N-3-butenyl-N-[(tributylstannyl)methyl]- CAS No. 163459-34-5](/img/structure/B14281836.png)
Benzenemethanamine, N-3-butenyl-N-[(tributylstannyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanamine, N-3-butenyl-N-[(tributylstannyl)methyl]- is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzenemethanamine core, a butenyl group, and a tributylstannyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-3-butenyl-N-[(tributylstannyl)methyl]- typically involves the reaction of benzenemethanamine with 3-butenyl chloride in the presence of a base to form the N-3-butenyl derivative. This intermediate is then reacted with tributyltin chloride under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures and environmental considerations are also crucial in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, N-3-butenyl-N-[(tributylstannyl)methyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The tributylstannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenemethanamine oxides, while reduction can produce various amines.
Scientific Research Applications
Benzenemethanamine, N-3-butenyl-N-[(tributylstannyl)methyl]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biological pathways and interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenemethanamine, N-3-butenyl-N-[(tributylstannyl)methyl]- involves its interaction with molecular targets through its functional groups. The benzenemethanamine core can interact with various biological molecules, while the butenyl and tributylstannyl groups can participate in chemical reactions. These interactions can affect molecular pathways and lead to specific biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
Benzenemethanamine, N-methyl-: This compound has a similar benzenemethanamine core but with a methyl group instead of the butenyl and tributylstannyl groups.
Benzenemethanamine, 3-methyl-: Another similar compound with a methyl group on the benzenemethanamine core.
Properties
CAS No. |
163459-34-5 |
|---|---|
Molecular Formula |
C24H43NSn |
Molecular Weight |
464.3 g/mol |
IUPAC Name |
N-benzyl-N-(tributylstannylmethyl)but-3-en-1-amine |
InChI |
InChI=1S/C12H16N.3C4H9.Sn/c1-3-4-10-13(2)11-12-8-6-5-7-9-12;3*1-3-4-2;/h3,5-9H,1-2,4,10-11H2;3*1,3-4H2,2H3; |
InChI Key |
GEXSCECURMDELC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CN(CCC=C)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


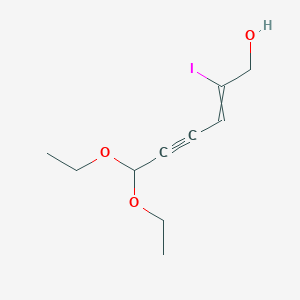
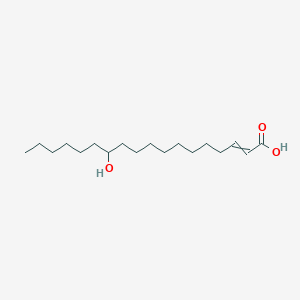
![1,3-Bis[4-(propan-2-yl)phenoxy]propan-2-ol](/img/structure/B14281762.png)

![4,5-Diphenylpyrrolo[2,3-c]pyrazol-3-amine](/img/structure/B14281771.png)
![Phenol, 2-[[[(2-hydroxyphenyl)methyl]imino]methyl]-6-methoxy-](/img/structure/B14281776.png)
![{[(Hex-3-en-1-yl)oxy]methyl}benzene](/img/structure/B14281784.png)
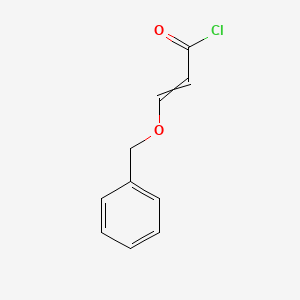
![ethyl 4-[[(5R,9S)-9-(4-hydroxy-3,5-dimethoxyphenyl)-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]amino]benzoate](/img/structure/B14281792.png)
![4-[2-(4-Ethoxy-2,3-difluorophenyl)ethyl]cyclohexan-1-one](/img/structure/B14281798.png)

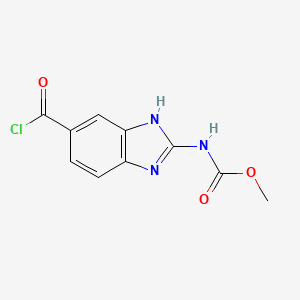
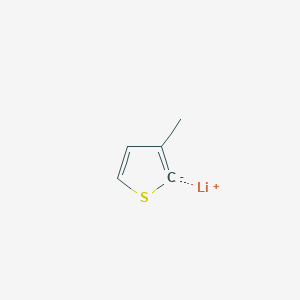
![6-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B14281817.png)
